Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C16H14O5S and a molecular weight of 318.3 g/mol . This compound features a unique structure that includes both furan and thiophene rings, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-acetyl-3-oxo-1-butenyl with a furan derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiophene carboxylate ester to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent and conditions.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-acetyl-3-oxo-1-butenyl)-2-furoate: A similar compound with a furan ring but lacking the thiophene moiety.
Methyl 5-(2-aminophenyl)-2-furoate: Another related compound with an amino group instead of the acetyl group.
Uniqueness
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate is unique due to the presence of both furan and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[5-(2-acetyl-3-oxobut-1-enyl)furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S/c1-9(17)13(10(2)18)8-11-4-5-14(21-11)12-6-7-22-15(12)16(19)20-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMVCDFGROIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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